molecular formula C14H15F3O B1324781 Cyclohexyl 3-trifluoromethylphenyl ketone CAS No. 3277-77-8

Cyclohexyl 3-trifluoromethylphenyl ketone

Cat. No.: B1324781
CAS No.: 3277-77-8
M. Wt: 256.26 g/mol
InChI Key: NCYFBTVCOOTWTG-UHFFFAOYSA-N
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Description

Cyclohexyl 3-trifluoromethylphenyl ketone is a chemical compound that belongs to the class of trifluoromethyl ketones. These compounds are known for their unique properties and applications in various fields, including medicinal chemistry and industrial processes. The presence of the trifluoromethyl group imparts significant changes in the chemical and physicochemical properties of the compound, making it a valuable target for synthesis and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 3-trifluoromethylphenyl ketone can be synthesized through various methods. One common method involves the trifluoromethylation of esters using fluoroform (HCF3) and potassium hexamethyldisilazide (KHMDS) in triglyme at low temperatures (around -40°C). This method has been shown to produce good yields, as high as 92% . The reaction conditions are carefully controlled to ensure the successful formation of the trifluoromethyl ketone.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar methods but on a larger scale. The use of fluoroform and KHMDS in triglyme remains a viable option due to its efficiency and high yield. industrial production may also explore alternative methods that are cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 3-trifluoromethylphenyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoromethyl group, which can affect the reactivity and stability of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Cyclohexyl 3-trifluoromethylphenyl ketone has diverse applications in scientific research due to its unique properties. It is used in:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential drug candidate due to its ability to modulate biological pathways.

    Industry: In the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Cyclohexyl 3-trifluoromethylphenyl ketone involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 3-trifluoromethylphenyl methanone
  • Cyclohexyl 3-trifluoromethylphenyl triazole

Uniqueness

Cyclohexyl 3-trifluoromethylphenyl ketone is unique due to its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physicochemical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

cyclohexyl-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYFBTVCOOTWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642602
Record name Cyclohexyl[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3277-77-8
Record name Cyclohexyl[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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